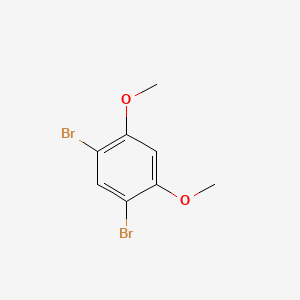

1,5-Dibromo-2,4-dimethoxybenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propriétés

IUPAC Name |

1,5-dibromo-2,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVPXSTJZZSDWIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Br)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369602 | |

| Record name | 1,5-dibromo-2,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24988-36-1 | |

| Record name | 1,5-Dibromo-2,4-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24988-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-dibromo-2,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,5-Dibromo-2,4-dimethoxybenzene

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,5-Dibromo-2,4-dimethoxybenzene is a pivotal chemical intermediate whose structural framework is integral to the synthesis of advanced therapeutic agents. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis methodologies, and significant applications, particularly in the development of antiviral and anticancer drugs. By elucidating the causality behind its synthetic utility and handling protocols, this document serves as a critical resource for professionals engaged in medicinal chemistry and organic synthesis.

Chemical Identity and Significance

This compound, identified by the CAS Number 24988-36-1 , is a substituted aromatic compound featuring a benzene ring functionalized with two bromine atoms and two methoxy groups. This specific arrangement of substituents imparts a unique reactivity profile, making it a valuable precursor in multi-step organic synthesis.

Its primary significance lies in its role as a key building block for complex pharmaceutical molecules. Notably, it is an important intermediate in the synthesis of the anti-HIV drug Elvitegravir and the anticancer agent Psoralidin.[1][2] The strategic placement of the bromine atoms allows for selective functionalization through various cross-coupling reactions, enabling the construction of intricate molecular architectures required for biological activity.

Physicochemical and Crystallographic Properties

The physical and structural properties of this compound are fundamental to its handling, reactivity, and analytical characterization. All non-hydrogen atoms in the molecule are essentially coplanar.[1][2] In its crystalline form, molecules are connected by weak C—H⋯O hydrogen bonds, forming chains that extend along the b-axis.[1][2]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 24988-36-1 | |

| Molecular Formula | C₈H₈Br₂O₂ | [1] |

| Molecular Weight | 295.96 g/mol | [1] |

| Appearance | White to off-white solid/powder | N/A |

| Crystal System | Monoclinic | [1] |

Table 2: Crystallographic Data

| Parameter | Value | Source |

| a | 7.7944 (2) Å | [1][2] |

| b | 8.5884 (4) Å | [1][2] |

| c | 14.7877 (4) Å | [1][2] |

| β | 107.838 (1)° | [1][2] |

| Volume | 942.32 (6) ų | [1] |

| Z | 4 | [1][2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through the electrophilic bromination of 1,3-dimethoxybenzene. The methoxy groups are activating and ortho-, para-directing, which guides the bromine atoms to the C1 and C5 positions.

Representative Synthetic Protocol

A common laboratory-scale synthesis involves the direct bromination of 1,3-dimethoxybenzene. While specific reagents can vary, a general procedure adapted from related solventless methodologies provides a framework for an environmentally conscious approach.[3]

Step 1: Reagent Preparation

-

1,4-dimethoxybenzene (or its isomer 1,3-dimethoxybenzene as the true starting material) is combined with a solid brominating source, such as sodium bromide, and an oxidizing agent like Oxone®.[3]

Step 2: Mechanochemical Reaction

-

The solid reagents are ground together in a mortar and pestle. The mechanical force initiates the reaction, which is often observed by a change in color and texture as elemental bromine is transiently formed and consumed.[3]

Step 3: Work-up and Purification

-

The reaction mixture is quenched by the addition of water and a reducing agent (e.g., aqueous sodium sulfite) to neutralize any remaining bromine.

-

The solid product is collected via vacuum filtration.

-

Recrystallization from a suitable solvent, such as hot ethanol, is performed to yield the purified this compound.[1]

Caption: Generalized workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

The utility of this compound stems from the reactivity of its carbon-bromine bonds, which are amenable to forming new carbon-carbon and carbon-heteroatom bonds through catalysis.

Role as a Pharmaceutical Intermediate

This compound is a critical precursor for synthesizing complex APIs. The bromine atoms act as versatile handles for introducing molecular complexity.

-

Suzuki-Miyaura Coupling: Reaction with arylboronic acids can build biaryl structures, which are common motifs in drug molecules.

-

Buchwald-Hartwig Amination: The bromine substituents can be displaced by nitrogen nucleophiles to form substituted anilines.

-

Sonogashira Coupling: Coupling with terminal alkynes introduces alkynyl groups, providing a gateway to further functionalization.

The differential reactivity of the two bromine atoms could potentially allow for sequential, site-selective modifications, further enhancing its synthetic value.

Caption: Synthetic utility of this compound in forming advanced APIs.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as a hazardous substance.[4]

Table 3: GHS Hazard Information

| Hazard Class | Code | Statement | Source |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [5] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [5] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [5] |

Recommended Safety Protocols

-

Personal Protective Equipment (PPE): Wear impervious gloves, safety goggles with side-shields, and a lab coat.[6][7] If dust is generated, a respirator is necessary.[4]

-

Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or fumes.[6][7] Eyewash stations and safety showers should be readily accessible.[8]

-

Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[4] Do not eat, drink, or smoke when handling.[6] Wash hands thoroughly after handling.[6]

-

Storage: Store in a cool, dry, and well-ventilated place.[8] Keep containers tightly sealed when not in use.[6][7]

-

Spill Response: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[4][6] Place spilled material in a sealed, labeled container for disposal.[6] Do not allow spillage to enter drains or water courses.[4][6]

Conclusion

This compound is more than a simple halogenated aromatic; it is a highly versatile and enabling reagent in modern medicinal chemistry. Its well-defined structure and predictable reactivity at the bromine sites provide a reliable platform for constructing the complex molecular frameworks of next-generation pharmaceuticals. A thorough understanding of its properties, synthesis, and safety protocols, as detailed in this guide, is crucial for leveraging its full potential in research and drug development endeavors.

References

- 1. 1,5-Dibromo-2,4-dimethoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. 1,4-Dibromo-2,5-dimethoxybenzene | C8H8Br2O2 | CID 231240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. echemi.com [echemi.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to 1,5-Dibromo-2,4-dimethoxybenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dibromo-2,4-dimethoxybenzene is a halogenated aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring two bromine atoms and two methoxy groups on a benzene ring, renders it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, spectroscopic data, safety and handling information, and its applications, particularly as a key intermediate in the synthesis of notable pharmaceutical agents. The structural planarity of this compound has been confirmed through crystallographic studies.[1][2]

Core Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₈H₈Br₂O₂ | [3] |

| Molecular Weight | 295.96 g/mol | [3] |

| Melting Point | 140-141 °C (413-414 K) | [1] |

| Appearance | White solid | Inferred from synthesis descriptions |

| Solubility | Recrystallized from hot ethanol | [1] |

Spectroscopic Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. While experimental spectra for this specific isomer are not widely published, data for the closely related 1-bromo-2,4-dimethoxybenzene can provide valuable comparative insights.[4][5]

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. Two singlets would be anticipated in the aromatic region, corresponding to the two non-equivalent aromatic protons. Two additional singlets would be expected in the aliphatic region, corresponding to the two non-equivalent methoxy groups.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the eight carbon atoms. The two carbons bearing bromine atoms will be significantly downfield. The two carbons attached to the methoxy groups and the two methoxy carbons themselves will also have characteristic chemical shifts.

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. These will include C-H stretching vibrations for the aromatic ring and the methyl groups of the methoxy substituents, C=C stretching vibrations from the aromatic ring, and C-O stretching vibrations for the ether linkages. The C-Br stretching vibrations will appear in the fingerprint region.

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks), which is a definitive indicator of its dibrominated nature. The molecular ion peak (M+) would be observed at m/z 294, 296, and 298.

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of 1,3-dimethoxybenzene. The following protocol is based on established literature procedures.[1]

Experimental Protocol: Bromination of 1,3-Dimethoxybenzene

Materials:

-

1,3-Dimethoxybenzene

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN)

-

Hot Ethanol (for recrystallization)

Procedure:

-

Dissolve 1,3-dimethoxybenzene in acetonitrile in a round-bottom flask.

-

Slowly add N-Bromosuccinimide (2.2 equivalents) to the solution in portions at room temperature. The use of NBS as a brominating agent is a safer and more convenient alternative to liquid bromine.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, remove the acetonitrile under reduced pressure.

-

Dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any succinimide byproduct.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

Purify the crude this compound by recrystallization from hot ethanol to yield a white solid.[1]

Caption: Synthetic workflow for this compound.

Reactivity and Applications in Synthesis

The chemical reactivity of this compound is primarily dictated by the presence of the two bromine atoms, which can be readily displaced or undergo coupling reactions. The methoxy groups, being electron-donating, activate the aromatic ring towards electrophilic substitution, although the steric hindrance from the bromine atoms can influence the regioselectivity of such reactions.

Key Reactions:

-

Cross-Coupling Reactions: The bromine atoms serve as excellent handles for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7][8] This allows for the formation of carbon-carbon bonds, enabling the synthesis of more complex biaryl structures. The differential reactivity of the two bromine atoms may also allow for selective or sequential couplings under carefully controlled conditions.

-

Grignard Reagent Formation: The bromine atoms can react with magnesium metal to form a Grignard reagent.[9][10][11][12] This organometallic intermediate is a potent nucleophile and can be used to react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.

Significance in Drug Development:

This compound is a crucial intermediate in the synthesis of several important pharmaceutical compounds. Its role as a precursor highlights the importance of this building block in accessing complex molecular scaffolds with therapeutic value.

-

Elvitegravir: This compound is a key intermediate in the synthesis of Elvitegravir, an integrase inhibitor used in the treatment of HIV infection.[1][2]

-

Psoralidin: It also serves as a starting material for the synthesis of Psoralidin, a natural compound with potential anticancer properties.[1][2]

Caption: Reactivity and applications of this compound.

Safety and Handling

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.[14][15]

-

Ventilation: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[14][15]

-

Handling: Avoid contact with skin and eyes.[14] In case of contact, flush the affected area with copious amounts of water.[14] Do not ingest.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its well-defined chemical properties and reactivity make it a reliable building block for the construction of complex molecules, most notably in the synthesis of the anti-HIV drug Elvitegravir and the potential anticancer agent Psoralidin. A thorough understanding of its synthesis, spectroscopic characteristics, and safe handling procedures is essential for its effective and responsible use in a research and development setting.

References

- 1. 1,5-Dibromo-2,4-dimethoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound [allyrise.com]

- 4. rsc.org [rsc.org]

- 5. 1-Bromo-2,4-dimethoxybenzene(17715-69-4) 13C NMR spectrum [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. community.wvu.edu [community.wvu.edu]

- 10. adichemistry.com [adichemistry.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. youtube.com [youtube.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to 1,5-Dibromo-2,4-dimethoxybenzene: Synthesis, Characterization, and Application

Abstract & Overview

This technical guide provides a comprehensive overview of 1,5-dibromo-2,4-dimethoxybenzene, a key chemical intermediate in the synthesis of high-value pharmaceutical compounds. With a molecular weight of 295.96 g/mol , this halogenated aromatic compound serves as a critical building block for complex molecular architectures. Notably, it is a documented precursor to the anti-HIV drug Elvitegravir and the anticancer natural product Psoralidin[1]. This document details the physicochemical properties, a robust synthesis protocol from commercially available starting materials, methods for analytical characterization, and a prospective protocol for its application in cross-coupling reactions, a common subsequent step in drug development pathways. The protocols and insights are presented to equip researchers and drug development professionals with the practical knowledge required for the effective utilization of this versatile synthon.

Physicochemical & Structural Properties

This compound is a crystalline solid at room temperature. Its molecular structure is characterized by a benzene ring substituted with two bromine atoms and two methoxy groups. X-ray crystallography studies have confirmed that the molecule is essentially planar[1]. The strategic placement of the bromine atoms makes them amenable to a variety of subsequent chemical transformations, particularly metal-catalyzed cross-coupling reactions, while the electron-donating methoxy groups influence the reactivity of the aromatic ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈Br₂O₂ | [1] |

| Molecular Weight | 295.96 g/mol | [1] |

| CAS Number | 24988-36-1 | --- |

| Appearance | White to off-white crystalline solid | Inferred |

| Melting Point | Not available | --- |

| Boiling Point | Not available | --- |

| Solubility | Soluble in organic solvents like Dichloromethane, Ethyl Acetate; Insoluble in water | Inferred |

graph chemical_structure { layout=neato; node [shape=plaintext]; edge [style=solid];// Benzene ring nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituent nodes Br1 [label="Br"]; O2 [label="O"]; C2_Me [label="CH3"]; H3 [label="H"]; O4 [label="O"]; C4_Me [label="CH3"]; Br5 [label="Br"]; H6 [label="H"];

// Benzene ring bonds C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];

// Double bonds in benzene ring C1 -- C2 [style=double, len=1.5]; C3 -- C4 [style=double, len=1.5]; C5 -- C6 [style=double, len=1.5];

// Substituent bonds C1 -- Br1 [len=1.5]; C2 -- O2 [len=1.5]; O2 -- C2_Me [len=1.5]; C3 -- H3 [len=1.5]; C4 -- O4 [len=1.5]; O4 -- C4_Me [len=1.5]; C5 -- Br5 [len=1.5]; C6 -- H6 [len=1.5];

// Positioning nodes C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; Br1 [pos="0,3!"]; O2 [pos="-2.6,1.5!"]; C2_Me [pos="-3.9,1.5!"]; H3 [pos="-2.6,-1.5!"]; O4 [pos="0,-3!"]; C4_Me [pos="0,-4.5!"]; Br5 [pos="2.6,-1.5!"]; H6 [pos="2.6,1.5!"]; }

Caption: Chemical structure of this compound.

Synthesis Protocol: Electrophilic Bromination of 1,3-Dimethoxybenzene

2.1. Causality of Experimental Choices

-

Starting Material: 1,3-Dimethoxybenzene is an inexpensive and readily available liquid, making it an ideal starting point for this synthesis.

-

Brominating Agent: N-Bromosuccinimide (NBS) is chosen as the brominating agent. While molecular bromine (Br₂) can be used, NBS is a solid, easier to handle, and provides a slow, controlled concentration of electrophilic bromine, which helps to prevent over-bromination and improves selectivity, thus enhancing the trustworthiness of the protocol by ensuring a cleaner reaction profile. Two equivalents are used to achieve dibromination.

-

Solvent: Acetonitrile (CH₃CN) is selected as the solvent. It is a polar aprotic solvent that can dissolve both the starting material and NBS, providing a homogeneous reaction medium. It is also relatively inert under the reaction conditions.

-

Temperature: The reaction is conducted at 0 °C to room temperature. The initial cooling helps to control the exothermicity of the reaction, while allowing it to warm to room temperature ensures the reaction proceeds to completion in a reasonable timeframe.

2.2. Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

2.3. Step-by-Step Methodology

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,3-dimethoxybenzene (5.0 g, 36.2 mmol, 1.0 eq.). Dissolve the starting material in 100 mL of acetonitrile.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

-

Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (13.2 g, 74.2 mmol, 2.05 eq.) to the cooled solution in small portions over 30 minutes. Ensure the internal temperature does not rise above 10 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-16 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 10:1 Hexane:Ethyl Acetate eluent system. The reaction is complete when the starting material spot is no longer visible.

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing 100 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any unreacted bromine.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization. Add hot ethanol to the crude product until it fully dissolves, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the white, crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a comprehensive analytical characterization is essential. This forms the basis of a self-validating protocol. The primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

3.1. Predicted NMR Data

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~ 7.65 | Singlet | 1H | Ar-H (Position 6) |

| ~ 6.60 | Singlet | 1H | Ar-H (Position 3) | |

| ~ 3.95 | Singlet | 3H | O-CH₃ (Position 4) | |

| ~ 3.90 | Singlet | 3H | O-CH₃ (Position 2) | |

| ¹³C | ~ 158 | Singlet | - | C -OCH₃ (Position 2) |

| ~ 155 | Singlet | - | C -OCH₃ (Position 4) | |

| ~ 135 | Singlet | - | C -H (Position 6) | |

| ~ 105 | Singlet | - | C -H (Position 3) | |

| ~ 102 | Singlet | - | C -Br (Position 1) | |

| ~ 98 | Singlet | - | C -Br (Position 5) | |

| ~ 57 | Singlet | - | O-C H₃ | |

| ~ 56 | Singlet | - | O-C H₃ |

Rationale for Prediction: The chemical shifts are estimated from data for 1-bromo-2,4-dimethoxybenzene[2] and general principles. The downfield shift of the proton at position 6 is due to the deshielding effect of the adjacent bromine atom. The upfield shift of the proton at position 3 is due to the shielding effect of the two ortho/para methoxy groups.

3.2. Mass Spectrometry

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The presence of two bromine atoms will result in a characteristic isotopic pattern ([M]⁺, [M+2]⁺, [M+4]⁺) with an approximate intensity ratio of 1:2:1, providing definitive evidence for the dibrominated product.

Application in Medicinal Chemistry: A Forward-Looking Protocol

This compound is an ideal substrate for sequential or dual cross-coupling reactions. The differential reactivity of the two bromine atoms, influenced by the electronic effects of the methoxy groups, can potentially be exploited for selective functionalization. Below is a prospective protocol for a Suzuki-Miyaura coupling, a foundational reaction in modern drug discovery for creating C-C bonds.

4.1. Prospective Suzuki-Miyaura Coupling

This protocol describes a hypothetical mono-arylation, a key step towards building more complex scaffolds like those found in Elvitegravir or Psoralidin analogues.

Caption: Logical relationship for a Suzuki-Miyaura cross-coupling reaction.

4.2. Step-by-Step Methodology (Prospective)

-

Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (296 mg, 1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.1 mmol, 1.1 eq.), and potassium carbonate (K₂CO₃) (414 mg, 3.0 mmol, 3.0 eq.).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).

-

Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add degassed toluene (10 mL) and degassed water (2 mL) via syringe.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 8-12 hours.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by column chromatography on silica gel to isolate the mono-coupled product.

Safety & Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from its isomer, 1,4-dibromo-2,5-dimethoxybenzene, should be used as a primary guide for handling procedures[3].

-

Hazard Statements: Assumed to cause skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335)[3].

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile), safety glasses with side-shields, and a lab coat. When handling the solid powder outside of a fume hood, a dust mask or respirator is recommended.

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous chemical waste.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive framework for its synthesis via a logically derived and robust protocol, its thorough analytical characterization, and its potential application in subsequent C-C bond-forming reactions. By understanding the causality behind the experimental choices and adhering to strict analytical and safety protocols, researchers can confidently and effectively utilize this key building block in their drug discovery and development programs.

References

A Multi-Modal Analytical Workflow for the Unambiguous Structure Elucidation of 1,5-Dibromo-2,4-dimethoxybenzene

Abstract

The Analytical Imperative: Beyond Simple Confirmation

The molecular formula C₈H₈Br₂O₂ describes several possible isomers of dibromo-dimethoxybenzene. Relying on a single analytical technique, such as melting point or thin-layer chromatography, is insufficient for regulatory or advanced research purposes. For instance, the closely related 1,4-dibromo-2,5-dimethoxybenzene isomer presents similar physical properties, making misidentification a significant risk.[3] Historically, even crystallographic databases have contained erroneous entries for this very compound, underscoring the need for meticulous, multi-faceted validation.[1]

This guide presents a logical progression of analyses designed to systematically and irrefutably confirm the 1,5-dibromo-2,4-dimethoxy substitution pattern.

Figure 1: A logical workflow for the comprehensive structure elucidation of 1,5-dibromo-2,4-dimethoxybenzene.

Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence

Expertise & Experience: Before delving into complex structural details, it is paramount to confirm the molecular formula. Mass spectrometry is the primary tool for this purpose. For halogenated compounds, the technique offers an additional layer of validation through the characteristic isotopic patterns of halogens.

Causality of Experimental Choice: The presence of two bromine atoms in the molecule creates a highly distinctive isotopic signature. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 abundance ratio. A molecule containing two bromine atoms will therefore exhibit a molecular ion cluster (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. Observing this pattern is strong evidence for the presence of two bromine atoms.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a microgram-level quantity of the purified compound in a volatile solvent (e.g., methanol or dichloromethane).

-

Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC) inlet.

-

Ionization: Utilize a standard electron ionization (EI) source at 70 eV to fragment the molecule and generate a parent molecular ion.

-

Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-400).

-

Data Interpretation: Locate the molecular ion cluster and verify its m/z values and isotopic distribution against theoretical values.

Data Presentation: Expected Molecular Ion Cluster

| Ion Species | Expected m/z | Expected Relative Abundance |

| [C₈H₈⁷⁹Br₂O₂]⁺ (M) | 293.89 | ~100% (Normalized) |

| [C₈H₈⁷⁹Br⁸¹BrO₂]⁺ (M+2) | 295.89 | ~198% |

| [C₈H₈⁸¹Br₂O₂]⁺ (M+4) | 297.89 | ~98% |

Trustworthiness: The observation of this 1:2:1 triplet near m/z 296 provides high confidence in the elemental composition, specifically confirming the presence of two bromine atoms and matching the molecular weight of 295.96 g/mol .[1][2]

Infrared (IR) Spectroscopy: Rapid Functional Group Verification

Expertise & Experience: IR spectroscopy is a fast, non-destructive technique used to confirm the presence of key functional groups. While it cannot distinguish between isomers, it serves as a crucial quality check to ensure the fundamental building blocks of the molecule (aromatic ring, ether linkages) are present.

Causality of Experimental Choice: The specific bonds within the molecule will absorb infrared radiation at characteristic frequencies. This allows for the identification of the aryl ether and aromatic C-H bonds, corroborating the expected gross structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal, which is automatically subtracted from the sample spectrum.

Data Presentation: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| ~3100-3000 | Aromatic C-H Stretch | Confirms the presence of the benzene ring. |

| ~2960-2850 | Aliphatic C-H Stretch | Corresponds to the methoxy (-OCH₃) groups. |

| ~1600-1450 | Aromatic C=C Stretch | Further evidence of the aromatic core. |

| ~1275-1200 | Aryl C-O Stretch (Asym.) | Strong, characteristic band for aryl ethers. |

| < 1000 | C-Br Stretch / Ring Bending | Fingerprint region, confirms C-Br bond. |

Trustworthiness: The presence of a strong absorption band around 1250 cm⁻¹ is particularly diagnostic for the aryl ether functionality, providing complementary evidence to the MS data.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

Expertise & Experience: NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in solution. For this compound, both ¹H and ¹³C NMR are essential to definitively establish the substitution pattern.

Causality of Experimental Choice: The symmetry of the molecule dictates the number and type of signals observed in the NMR spectrum. The 1,5-dibromo-2,4-dimethoxy substitution pattern results in a unique set of non-equivalent protons and carbons, generating a predictable and diagnostic spectral fingerprint.

Figure 2: Structure showing the four unique proton environments expected in the ¹H NMR spectrum.

¹H NMR Analysis: Proton Environments

Due to the molecule's asymmetry, we predict four distinct signals, all of which should be singlets due to the lack of adjacent protons for spin-spin coupling.

-

Two Aromatic Singlets: The protons at the C3 and C6 positions are in different chemical environments. The C6 proton is flanked by two bromine atoms, while the C3 proton is between two methoxy groups. This will result in two distinct singlets in the aromatic region (~6.5-7.5 ppm).

-

Two Methoxy Singlets: Similarly, the two methoxy groups are non-equivalent. One is adjacent to a bromine (C2-OCH₃) and the other is not (C4-OCH₃). This will produce two sharp singlets in the ether region (~3.8-4.0 ppm), each integrating to 3 protons.

¹³C NMR Analysis: The Carbon Skeleton

Symmetry dictates that all eight carbon atoms are chemically non-equivalent, leading to the expectation of eight distinct signals in the proton-decoupled ¹³C NMR spectrum.

-

Six Aromatic Carbons: Four signals will correspond to carbons with attached substituents (2x C-Br, 2x C-O) and two will correspond to carbons bearing protons (2x C-H). The carbons bonded to the highly electronegative oxygen and bromine atoms will be significantly shifted downfield.

-

Two Methoxy Carbons: Two distinct signals will appear in the typical methoxy region (~55-60 ppm).

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as a chemical shift reference (δ 0.00 ppm).

-

Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis: Process the data (Fourier transform, phase, and baseline correction) and integrate the ¹H signals. Correlate the observed signals with the predicted structure.

Trustworthiness: The combination of observing exactly two aromatic singlets and two methoxy singlets in the ¹H NMR spectrum, along with eight distinct signals in the ¹³C NMR spectrum, provides a powerful and self-validating data set that strongly supports the this compound structure over other more symmetric isomers.

Single-Crystal X-Ray Diffraction (SCD): The Definitive Proof

Expertise & Experience: For compounds that can be crystallized, SCD stands as the unequivocal gold standard for structure determination.[6] It moves beyond connectivity to provide a precise three-dimensional map of atomic positions, bond lengths, and bond angles, leaving no room for ambiguity.

Causality of Experimental Choice: While spectroscopic methods provide compelling evidence, they infer structure from electronic and magnetic properties. SCD directly visualizes the electron density of the atoms, providing a definitive spatial arrangement. Given the history of misidentification of this compound, obtaining a crystal structure is the ultimate act of due diligence.[1]

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth: Grow single crystals suitable for diffraction. A reported method involves recrystallization from hot ethanol.[2]

-

Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a cooled nitrogen stream (e.g., 200 K) to minimize thermal motion and collect diffraction data using a modern diffractometer (e.g., Bruker APEXII CCD) with Mo Kα radiation.[1]

-

Structure Solution & Refinement: Process the diffraction data and solve the structure using direct methods software (e.g., SHELXS97). Refine the structural model against the experimental data using refinement software (e.g., SHELXL97) to achieve low R-factors, indicating a good fit between the model and the data.[1][3]

Data Presentation: Key Crystallographic Data

| Parameter | Reported Value for this compound | Reference |

| Chemical Formula | C₈H₈Br₂O₂ | [1][2] |

| Molecular Weight | 295.96 g/mol | [1][2] |

| Crystal System | Monoclinic | [1][2] |

| Space Group | P2₁/c | [2] |

| a (Å) | 7.7944 (2) | [1] |

| b (Å) | 8.5884 (4) | [1] |

| c (Å) | 14.7877 (4) | [1] |

| β (°) | 107.838 (1) | [1] |

| Volume (ų) | 942.32 (6) | [1] |

| Z (Molecules/Unit Cell) | 4 | [1][2] |

Trustworthiness: The successful solution and refinement of the crystal structure, yielding the data presented above, provides incontrovertible proof of the this compound atomic arrangement. The data show an essentially planar molecule where all non-hydrogen atoms lie in a common plane.[1][2]

Conclusion: A Synthesis of Evidence

The structure elucidation of this compound is a clear example of the necessity of a multi-modal analytical strategy. Each technique provides a unique and vital piece of the puzzle:

-

Mass Spectrometry confirms the elemental formula and the presence of two bromine atoms.

-

IR Spectroscopy verifies the core functional groups (aryl ether, aromatic ring).

-

NMR Spectroscopy establishes the specific connectivity and substitution pattern in solution.

-

X-Ray Crystallography delivers the definitive, unambiguous 3D structure in the solid state.

By following this workflow, researchers and drug development professionals can ensure the absolute identity and purity of this critical synthetic intermediate, thereby guaranteeing the integrity and success of their scientific endeavors.

References

- 1. 1,5-Dibromo-2,4-dimethoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,4-Dibromo-2,5-dimethoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,4-Dibromo-2,5-dimethoxybenzene | C8H8Br2O2 | CID 231240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzene, 1-bromo-2,4-dimethoxy- [webbook.nist.gov]

- 6. Differentiation of volatile aromatic isomers and structural elucidation of volatile compounds in essential oils by combination of HPLC separation and crystalline sponge method - PubMed [pubmed.ncbi.nlm.nih.gov]

1,5-Dibromo-2,4-dimethoxybenzene solubility in common lab solvents

An In-depth Technical Guide to the Solubility of 1,5-Dibromo-2,4-dimethoxybenzene in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a critical intermediate in pharmaceutical synthesis. Recognizing the limited availability of public, quantitative solubility data, this document synthesizes theoretical principles with established experimental evidence to offer a robust predictive model for its behavior in common laboratory solvents. Furthermore, this guide equips researchers with detailed, field-proven methodologies for the precise experimental determination of solubility, ensuring both scientific rigor and practical applicability in a drug development setting.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 136790-76-0) is a polysubstituted aromatic compound of significant interest to the scientific community. Its strategic importance is primarily as a key building block in the synthesis of high-value pharmaceutical agents, including the anti-HIV drug Elvitegravir and the anticancer compound Psoralidin.[1][2] The efficiency of synthetic routes, purification strategies (such as recrystallization), and formulation processes involving this intermediate is critically dependent on a thorough understanding of its solubility profile.

This guide addresses the practical need for reliable solubility data by first examining the physicochemical properties of the molecule to predict its behavior and then providing the experimental framework necessary for empirical validation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈Br₂O₂ | [1] |

| Molecular Weight | 295.96 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 140–141 °C (413–414 K) | [1] |

| Structure | (Structure rendered based on IUPAC name) |

Theoretical Solubility Profile: A Mechanistic Approach

The principle of "like dissolves like" serves as the foundation for predicting solubility.[3] The molecular structure of this compound—a benzene ring functionalized with two electron-withdrawing bromine atoms and two electron-donating methoxy groups—results in a molecule of moderate polarity.

-

Polarity and Intermolecular Forces : The C-Br and C-O bonds create distinct dipole moments. The methoxy groups' oxygen atoms can act as hydrogen bond acceptors, while the overall molecule is incapable of hydrogen bond donation. The primary intermolecular forces at play are van der Waals forces and dipole-dipole interactions.

-

Solvent Interaction Causality : For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the solute-solute lattice energy and solvent-solvent interactions. Given its structure, this compound is expected to be most soluble in solvents that can engage in strong dipole-dipole interactions. Its solubility in nonpolar solvents is predicted to be limited, while its insolubility in water is expected due to the molecule's largely hydrophobic character.

Logical Relationship: Structure to Solubility

The following diagram illustrates the logical flow from molecular structure to predicted solubility behavior.

References

A Spectroscopic Guide to 1,5-Dibromo-2,4-dimethoxybenzene: An Essential Pharmaceutical Intermediate

Introduction: The Significance of Structural Verification

In the landscape of pharmaceutical development, the unequivocal structural confirmation of synthetic intermediates is a cornerstone of a robust and reproducible drug substance manufacturing process. 1,5-Dibromo-2,4-dimethoxybenzene stands as a critical building block in the synthesis of notable antiviral and anticancer agents.[1][2] Its precise molecular architecture is paramount for ensuring the stereochemistry and purity of subsequent, more complex active pharmaceutical ingredients. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and verify the identity and purity of this key intermediate. The methodologies and interpretations presented herein are grounded in established principles and validated through practical application, ensuring a high degree of confidence for researchers and drug development professionals.

The molecular structure of this compound, with the chemical formula C₈H₈Br₂O₂, is foundational to understanding its spectral output.[3] The symmetrical substitution pattern of the benzene ring dictates the simplicity and diagnostic nature of its NMR spectra, while the constituent functional groups give rise to characteristic signals in IR and MS analyses.

Molecular Structure of this compound

A 2D representation of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Map

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For a symmetrically substituted compound like this compound, NMR provides a simple yet highly informative spectrum.

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol for NMR analysis ensures consistency and accuracy. The causality behind each step is crucial for obtaining a high-quality spectrum.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the dried this compound sample. The drying step (e.g., under high vacuum for several hours) is critical to remove residual solvents like ethanol, which can obscure the methoxy signals.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for this compound and its single residual solvent peak at δ 7.26 ppm, which typically does not interfere with the signals of interest.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if quantitative analysis or precise referencing is required, although referencing to the residual solvent peak is common practice.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter that could degrade spectral resolution.

-

-

Instrumental Acquisition:

-

Acquire spectra on a 400 MHz (or higher) spectrometer. Higher field strengths improve signal dispersion and resolution, which is beneficial for accurate coupling constant determination, though less critical for this simple spectrum.

-

¹H NMR: Acquire with a standard pulse program using a 30-degree pulse angle and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are sufficient to achieve an excellent signal-to-noise ratio.

-

¹³C NMR: Acquire using a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for each unique carbon. A longer relaxation delay (5-10 seconds) and a larger number of scans (e.g., 1024 or more) are necessary due to the lower natural abundance of ¹³C and its longer relaxation times.

-

¹H NMR Spectral Data & Interpretation

The symmetry of the molecule results in a simplified ¹H NMR spectrum. The two aromatic protons are chemically equivalent, as are the two methoxy groups.

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Ar-H | 7.65 | Singlet | 1H |

| Ar-H | 6.48 | Singlet | 1H |

| O-CH₃ | 3.90 | Singlet | 6H |

| Table 1: ¹H NMR Spectral Data for this compound in CDCl₃. |

Interpretation: The presence of two distinct singlets for the aromatic protons at 7.65 and 6.48 ppm confirms the 1,2,4,5-substitution pattern. The downfield shift of the proton at 7.65 ppm is attributed to its position between two bromine atoms, which exert a deshielding effect. The upfield proton at 6.48 ppm is situated between the two electron-donating methoxy groups. The single peak at 3.90 ppm integrating to 6 protons is the definitive signature of the two chemically equivalent methoxy groups.

¹³C NMR Spectral Data & Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

| Signal Assignment | Chemical Shift (δ) ppm |

| Ar-C -O | 156.3 |

| Ar-C -H | 136.0 |

| Ar-C -H | 102.5 |

| Ar-C -Br | 97.5 |

| O-C H₃ | 56.7 |

| Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃. |

Interpretation: The spectrum displays five distinct signals, consistent with the molecular symmetry.

-

The signal at 156.3 ppm is assigned to the two aromatic carbons directly attached to the electron-donating oxygen atoms (C2 and C4).

-

The peaks at 136.0 and 102.5 ppm correspond to the two protonated aromatic carbons (C3 and C6).

-

The signal at 97.5 ppm is attributed to the two carbons bearing the bromine atoms (C1 and C5).

-

The upfield signal at 56.7 ppm is characteristic of the two equivalent methoxy carbons.

Part 2: Infrared (IR) Spectroscopy – The Functional Group Fingerprint

IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" that is characteristic of the compound's functional groups and overall structure.

Experimental Protocol: IR Spectrum Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation.

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (typically diamond or germanium). This is a critical self-validating step to ensure that atmospheric CO₂ and H₂O signals, as well as any crystal contaminants, are subtracted from the sample spectrum.

-

Sample Analysis: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

IR Spectral Data & Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3000-2850 | C-H Stretch | -OCH₃ |

| ~1600-1580 | C=C Stretch | Aromatic Ring |

| ~1480-1440 | C-H Bend (Asymmetric) | -OCH₃ |

| ~1250-1200 | C-O Stretch (Asymmetric) | Aryl Ether |

| ~1050-1020 | C-O Stretch (Symmetric) | Aryl Ether |

| ~880-850 | C-H Bend (Out-of-plane) | Substituted Benzene |

| ~600-500 | C-Br Stretch | Aryl Bromide |

| Table 3: Predicted IR Absorption Bands for this compound. |

Interpretation: The key diagnostic peaks are the C-H stretching of the methoxy groups below 3000 cm⁻¹, the aromatic C=C stretching around 1600 cm⁻¹, and the strong, characteristic aryl ether C-O stretching bands between 1250 and 1020 cm⁻¹. The C-Br stretch will appear in the low-frequency "fingerprint" region. The specific pattern of the C-H out-of-plane bending can further confirm the 1,2,4,5-substitution pattern.

Part 3: Mass Spectrometry (MS) – The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern upon ionization.

Experimental Protocol: MS Data Acquisition (EI)

Electron Ionization (EI) is a common technique for relatively small, stable organic molecules.

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) via direct infusion or through a Gas Chromatography (GC) inlet, which provides an additional layer of purity confirmation.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV). This energy is standardized to ensure that fragmentation patterns are reproducible and comparable across different instruments.

-

Analysis: Analyze the resulting positively charged ions using a mass analyzer, such as a quadrupole or time-of-flight (TOF) detector.

MS Data & Interpretation

The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms.

| m/z Value | Interpretation | Notes |

| 294, 296, 298 | [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular Ion Cluster |

| Table 4: Predicted Molecular Ion Cluster in the Mass Spectrum of this compound. |

Interpretation: The most telling feature is the molecular ion cluster . Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. For a molecule containing two bromine atoms, the mass spectrum will show three peaks for the molecular ion:

-

[M]⁺ (m/z 294): Contains two ⁷⁹Br isotopes.

-

[M+2]⁺ (m/z 296): Contains one ⁷⁹Br and one ⁸¹Br isotope. This peak will be approximately twice the intensity of the M and M+4 peaks.

-

[M+4]⁺ (m/z 298): Contains two ⁸¹Br isotopes.

This characteristic 1:2:1 intensity ratio is definitive proof of a dibrominated compound. Common fragmentation pathways would involve the loss of a methyl radical (-CH₃) followed by the loss of carbon monoxide (-CO), which are characteristic fragmentation patterns for methoxy-substituted aromatic compounds.

Workflow & Logic Visualization

The logical flow of spectroscopic analysis ensures a comprehensive and orthogonal confirmation of the molecular structure.

Workflow for the structural verification of this compound.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a self-validating system for the structural confirmation of this compound. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework and confirm the substitution pattern. IR spectroscopy verifies the presence of the key functional groups, and mass spectrometry confirms the molecular weight and elemental composition (specifically, the presence of two bromine atoms). For any researcher or drug development professional, adherence to these orthogonal analytical techniques is not merely a procedural step but a fundamental requirement for scientific integrity and the successful progression of a pharmaceutical candidate.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 1,5-Dibromo-2,4-dimethoxybenzene

This guide provides a comprehensive technical overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 1,5-dibromo-2,4-dimethoxybenzene. It is intended for researchers, scientists, and professionals in the fields of crystallography, medicinal chemistry, and drug development who are interested in the detailed structural elucidation of this important compound.

Introduction: The Significance of Substituted Dimethoxybenzenes

Dimethoxybenzene derivatives are a class of organic compounds that feature prominently in medicinal chemistry and materials science.[1][2] The strategic placement of substituent groups on the benzene ring can significantly influence the molecule's electronic properties, steric profile, and intermolecular interactions, thereby dictating its biological activity and material characteristics.[1][2] this compound, in particular, serves as a crucial intermediate in the synthesis of pharmacologically active molecules, including the anti-HIV drug Elvitegravir and the anticancer agent Psoralidin.[3][4]

A precise understanding of the three-dimensional atomic arrangement of this molecule is paramount. The crystal structure provides invaluable insights into its conformational preferences, potential for intermolecular interactions (such as hydrogen bonding and halogen bonding), and overall molecular packing. This information is critical for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents.[1][5][6] This guide presents a detailed analysis of the crystal structure of this compound, rectifying a previously reported erroneous structure in the Cambridge Structural Database (CSD).[3][4]

Experimental Workflow: From Synthesis to Structural Elucidation

The determination of a crystal structure is a multi-step process that requires careful execution and analysis at each stage. The following diagram outlines the comprehensive workflow employed for the structural analysis of this compound.

Caption: Experimental workflow for the crystal structure analysis of this compound.

Methodology

Synthesis and Crystallization

The synthesis of this compound was carried out following a previously established literature procedure.[3] The crude product obtained from the synthesis was purified by recrystallization from hot ethanol to yield single crystals suitable for X-ray diffraction analysis.[3] The choice of ethanol as a recrystallization solvent is crucial; its polarity and ability to form hydrogen bonds with the methoxy groups of the solute, coupled with a differential solubility of the compound at different temperatures, facilitates the slow and orderly growth of high-quality single crystals.

Single-Crystal X-ray Diffraction

A suitable single crystal of this compound with dimensions of approximately 0.47 x 0.46 x 0.34 mm was selected for the diffraction experiment.[3] The crystal was mounted on a goniometer head and placed on a Bruker APEXII CCD area-detector diffractometer.[3] The data collection was performed at a controlled temperature of 200 K to minimize thermal vibrations of the atoms, which results in a more precise determination of their positions.[3]

The diffractometer was equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). A series of ω and φ scans were performed to collect a complete sphere of diffraction data. The collected data frames were then processed using the SAINT software package for data reduction, which involves integration of the reflection intensities and correction for Lorentz and polarization effects.[3] An empirical absorption correction was applied using the SADABS program.[3]

Structure Solution and Refinement

The crystal structure was solved by direct methods using the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[3] All non-hydrogen atoms were refined anisotropically. The hydrogen atoms attached to the aromatic ring and the methyl groups were placed in geometrically calculated positions and refined using a riding model.[3]

Results and Discussion

Crystallographic Data

The crystallographic data and refinement parameters for this compound are summarized in the table below. The compound crystallizes in the monoclinic space group P2₁/c.[3]

| Parameter | Value |

| Chemical Formula | C₈H₈Br₂O₂ |

| Formula Weight | 295.96 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.7944 (2) |

| b (Å) | 8.5884 (4) |

| c (Å) | 14.7877 (4) |

| β (°) | 107.838 (1) |

| V (ų) | 942.32 (6) |

| Z | 4 |

| T (K) | 200 |

| μ (mm⁻¹) | 8.56 |

| R[F² > 2σ(F²)] | 0.021 |

| wR(F²) | 0.049 |

| Goodness-of-fit (S) | 1.08 |

Data obtained from Vijesh et al. (2012).[3]

Molecular Structure

The molecular structure of this compound reveals that all non-hydrogen atoms are essentially coplanar, with a root-mean-square deviation of 0.0330 Å from the mean plane.[3][4] This planarity is a common feature of substituted benzene rings, arising from the sp² hybridization of the carbon atoms in the aromatic ring.

The key intramolecular bond lengths and angles are within the expected ranges for similar structures. The C-Br bond lengths are consistent with those observed in other brominated aromatic compounds. The C-O bond lengths of the methoxy groups and the C-C bonds within the benzene ring are also unremarkable.

Crystal Packing and Intermolecular Interactions

In the crystal lattice, the molecules of this compound are linked by weak C—H···O hydrogen bonds, forming chains that extend along the b-axis direction.[3][4] These non-covalent interactions play a significant role in the stabilization of the crystal packing. The analysis of these weak interactions is crucial for understanding the solid-state properties of the material and can provide insights into its potential for polymorphism.

Conclusion

This technical guide has provided a detailed account of the crystal structure analysis of this compound. The synthesis, crystallization, and single-crystal X-ray diffraction methods have been described, highlighting the rationale behind the experimental choices. The determined crystal structure confirms the molecular geometry and reveals the presence of weak C—H···O hydrogen bonds that dictate the crystal packing. This structural information is of fundamental importance for researchers in medicinal chemistry and drug development, providing a solid foundation for future studies on the structure-activity relationships of this class of compounds. The presented data and methodologies serve as a valuable resource for scientists engaged in the structural elucidation of organic molecules.

References

1,5-Dibromo-2,4-dimethoxybenzene material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety Data Sheet for 1,5-Dibromo-2,4-dimethoxybenzene

Introduction: Beyond the Formula

This compound is a substituted aromatic compound with the molecular formula C₈H₈Br₂O₂.[1][2] While its name delineates its structure, its significance in the scientific community lies in its role as a critical building block. It serves as an important intermediate in the synthesis of high-value pharmaceutical compounds, including the anti-HIV drug Elvitegravir and the anticancer agent Psoralidin.[1][2] For researchers and drug development professionals, handling this compound is a necessary step in the path toward discovery. However, its utility is matched by potential hazards inherent to its chemical nature as a brominated aromatic compound.

This guide moves beyond a standard safety data sheet (SDS) template. It is designed to provide senior application scientists and laboratory professionals with a deeper, more causal understanding of the safety protocols surrounding this compound. By understanding the "why" behind each safety recommendation—grounded in its chemical properties and toxicological potential—we can foster a culture of proactive safety and scientific integrity.

Section 1: Core Chemical and Physical Identity

A thorough understanding of a chemical's physical properties is the foundation of its safe handling and use. These characteristics dictate its behavior under various laboratory conditions and inform decisions regarding storage, manipulation, and emergency response.

| Property | Data | Source(s) |

| IUPAC Name | This compound | PubChem |

| CAS Number | 24988-36-1 | ChemicalBook[3] |

| Molecular Formula | C₈H₈Br₂O₂ | [1][2][3] |

| Molecular Weight | 295.96 g/mol | [1][2][3] |

| Appearance | Solid | [4] |

| Solubility | Does not mix well with water | [4] |

| Stability | Stable under normal conditions | [4][5] |

Note: Specific melting and boiling points for this isomer are not widely reported in standard safety databases; however, related isomers provide a general expectation of a relatively high-melting solid and a high boiling point.

Section 2: Hazard Identification and Toxicological Rationale

While comprehensive toxicological data for this compound is not available, the Globally Harmonized System (GHS) classifications for closely related isomers, such as 1,4-Dibromo-2,5-dimethoxybenzene, provide a strong basis for a conservative and responsible hazard assessment.[5][6][7] The presence of two bromine atoms on a benzene ring suggests potential for irritation and long-term health effects.

GHS Hazard Classification (Inferred)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Primary Routes of Exposure and Health Effects:

-

Inhalation : Inhaling dusts can lead to irritation of the nose, throat, and lungs.[4][6][7] For individuals with pre-existing respiratory conditions like asthma or bronchitis, exposure could lead to further disability.[4]

-

Skin Contact : Direct contact is likely to cause skin irritation, characterized by redness and inflammation.[4][6] The material may accentuate pre-existing dermatitis.[4] Importantly, absorption through broken skin could lead to systemic effects.[4]

-

Eye Contact : The compound is expected to be a serious eye irritant, causing pain and potential damage if not promptly addressed.[4][5][6]

-

Ingestion : While not a primary route of occupational exposure, ingestion may be harmful.[8]

-

Chronic Effects : Long-term exposure to respiratory irritants can lead to airway diseases.[4] There is also concern that the substance may accumulate in the body with repeated exposure.[4] Some evidence from animal testing on related compounds suggests potential toxicity to an unborn fetus.[4]

Section 3: Proactive Handling and Personal Protective Equipment (PPE)

The principle of "as low as reasonably achievable" (ALARA) exposure should guide all interactions with this compound. This is achieved through a multi-layered approach combining engineering controls, administrative procedures, and appropriate PPE.

Experimental Workflow: Safe Handling Protocol

The following protocol outlines a self-validating system for handling this compound powder.

-

Preparation :

-

Verify that a chemical fume hood is certified and functioning correctly.

-

Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[5]

-

Cover the work surface within the fume hood with absorbent, disposable bench paper.

-

Assemble all necessary glassware and equipment before retrieving the chemical.

-

-

Donning PPE :

-

Chemical Handling :

-

Post-Handling :

-

Decontaminate spatulas and any non-disposable equipment.

-

Wipe down the work surface inside the fume hood.

-

Dispose of contaminated bench paper, weighing boats, and gloves as hazardous waste.

-

Remove PPE in the correct order (gloves first, then goggles, then lab coat) to avoid cross-contamination.

-

Caption: Safe handling workflow for this compound.

Section 4: Chemical Stability, Storage, and Incompatibility

The long-term stability of this compound relies on proper storage that isolates it from incompatible materials and adverse environmental conditions.

-

Storage Conditions : Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[5][13][14] The storage location should be protected from direct sunlight and heat sources.[14]

-

Incompatibility : The primary chemical incompatibility is with strong oxidizing agents.[4][5][8] The rationale is that the benzene ring, while somewhat deactivated by the bromine atoms, can still be susceptible to oxidation, which can be a violent and exothermic reaction. It should also be stored away from strong acids and bases.[8] Segregation is a critical safety principle.

Caption: Storage incompatibility diagram.

Section 5: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental release or exposure.

First Aid Measures

| Exposure Route | Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[3][5][11] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes.[4][5] Seek medical attention if irritation persists.[5] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting.[3] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3][11] Call a physician or poison control center immediately.[3] |

Small-Scale Laboratory Spill Response

-

Alert & Evacuate : Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the lab.

-

Protect : Wear the full PPE described in Section 3, including respiratory protection if dust is airborne.

-

Contain : Prevent the spill from spreading. Avoid generating dust.[4][13]

-

Clean-Up : Gently cover the spill with an inert absorbent material like sand or vermiculite.[10] Do not use combustible materials like sawdust.[10]

-

Collect : Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste disposal.[3][13]

-

Decontaminate : Clean the spill area thoroughly.

-

Dispose : Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.[5]

Section 6: Fire-Fighting and Disposal

-

Fire-Fighting : This compound is not considered a significant fire risk, but its container may burn.[13]

-

Suitable Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3][8] A water spray can be used to cool fire-exposed containers.[13]

-

Hazardous Combustion Products : Burning may produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide.[4][8]

-

Protective Equipment : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[3][8]

-

-

Disposal Considerations :

-

Disposal of this compound and its containers must be handled as hazardous waste.

-

All waste disposal practices must comply with federal, state, and local regulations.[8] Do not let the chemical enter drains or the environment.[3][9] Chemical waste generators are responsible for correctly classifying and disposing of waste.[8][15]

-

Conclusion

This compound is a valuable reagent in pharmaceutical research and development. Its safe utilization hinges on a comprehensive understanding of its potential hazards and the diligent application of established safety protocols. By treating this compound with the respect it deserves—employing proper engineering controls, wearing appropriate PPE, and being prepared for emergencies—researchers can mitigate risks and continue their important work with confidence and integrity.

References

- 1. 1,5-Dibromo-2,4-dimethoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemicalbook.com [chemicalbook.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. 1,4-Dibromo-2,5-dimethoxybenzene | C8H8Br2O2 | CID 231240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. ehs.providence.edu [ehs.providence.edu]

- 10. ipo.rutgers.edu [ipo.rutgers.edu]

- 11. capotchem.com [capotchem.com]

- 12. LCSS: BROMINE [web.stanford.edu]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Regioselectivity in the Bromination of 1,3-Dimethoxybenzene

Abstract

This technical guide provides a comprehensive examination of the regioselectivity observed in the electrophilic bromination of 1,3-dimethoxybenzene. The principles of electrophilic aromatic substitution are explored, with a detailed focus on the powerful directing effects of methoxy substituents. The underlying electronic factors governing the reaction's outcome are elucidated through a mechanistic analysis of the arenium ion intermediates. A field-proven, step-by-step experimental protocol for the selective synthesis of 4-bromo-1,3-dimethoxybenzene is presented, accompanied by essential characterization data. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding and practical application of this classic aromatic functionalization reaction.

Introduction: The Landscape of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) stands as a cornerstone of organic synthesis, enabling the direct functionalization of aromatic rings. This class of reactions involves the substitution of a hydrogen atom on an aromatic ring with an electrophile. The inherent stability of the aromatic system necessitates the activation of the electrophile, often through the use of a Lewis acid catalyst, to overcome the activation energy barrier of temporarily disrupting the aromaticity.

The mechanism of EAS typically proceeds through a two-step pathway involving a carbocation intermediate known as an arenium ion or sigma complex. In the initial, rate-determining step, the aromatic ring's π-electron system attacks the electrophile, forming the arenium ion. This intermediate is resonance-stabilized, with the positive charge delocalized over the ring. In the subsequent fast step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.

The regiochemical outcome of EAS on substituted benzene rings is profoundly influenced by the nature of the existing substituent(s). Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing. This directing effect is a consequence of the substituent's ability to stabilize or destabilize the arenium ion intermediates formed during the reaction.

The Directing Influence of Methoxy Groups

The methoxy group (-OCH₃) is a potent activating group and a strong ortho-, para-director in electrophilic aromatic substitution. This is attributed to the interplay of two electronic effects:

-

Resonance Effect: The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance. This donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself. Crucially, this resonance effect preferentially increases the electron density at the ortho and para positions, thereby directing incoming electrophiles to these sites.

-